Cas no 6943-90-4 (1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione)

6943-90-4 structure
Productnaam:1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Pyrrole-2,5-dione,1-(2-phenylethyl)-
- 1-(2-Phenylethyl)-1H-pyrrole-2,5-dione
- 1-(2-phenylethyl)pyrrole-2,5-dione
- 1-PHENETHYL-PYRROLE-2,5-DIONE
- 1-(2-phenylethyl)azoline-2,5-dione
- 1-(2-phenylethyl)maleimide
- 1H-Pyrrole-2, 1-(2-phenylethyl)-
- 1-phenethyl-1H-pyrrole-2,5-dione
- 1-Phenethylmaleimide
- 1-phenethylpyrrole-2,5-dione
- F1751-0014
- Maleimide, N-phenethyl-
- N-(2-phenylethyl)maleimide
- N-(phenethyl)maleimide
- N-phenethylmaleimide
- NSC52833
- AKOS000116744
- NSC-52833
- CCG-56277
- 1H-Pyrrole-2,5-dione, 1-(2-phenylethyl)-
- YDGBGLKCFQULNS-UHFFFAOYSA-N
- Z56891282
- NSC-819042
- SR-01000645246-1
- NSC-201501
- IDI1_007644
- 1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Enamine_005057
- NSC819042
- BDBM7807
- DTXSID90287848
- LS-05744
- NSC201501
- 1-(2-Phenylethyl)-1H-pyrrole-2,5-dione #
- CS-0219403
- Cyto7A2
- FT-0684125
- MFCD00022583
- N-phenethyl-maleimide
- PD135232
- 6943-90-4
- CHEMBL223342
- SCHEMBL211905
- EN300-03900
- HMS1408F19
-
- MDL: MFCD00022583
- Inchi: InChI=1S/C12H11NO2/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2
- InChI-sleutel: YDGBGLKCFQULNS-UHFFFAOYSA-N
- LACHT: C1=CC=C(C=C1)CCN2C(=O)C=CC2=O
Berekende eigenschappen
- Exacte massa: 201.07903
- Monoisotopische massa: 201.079
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 272
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 37.4Ų
Experimentele eigenschappen
- Dichtheid: 1.224
- Kookpunt: 354.3°C at 760 mmHg
- Vlampunt: 162.8°C
- Brekindex: 1.593
- PSA: 37.38
- LogboekP: 1.09200
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Gevaarklasse:IRRITANT
- Opslagvoorwaarde:(BD60059)
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-03900-5.0g |
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
6943-90-4 | 95% | 5g |
$1280.0 | 2023-04-29 | |
Enamine | EN300-03900-0.1g |
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
6943-90-4 | 95% | 0.1g |
$124.0 | 2023-04-29 | |
Enamine | EN300-03900-1.0g |
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
6943-90-4 | 95% | 1g |
$442.0 | 2023-04-29 | |
Chemenu | CM524130-1g |
1-Phenethyl-1H-pyrrole-2,5-dione |
6943-90-4 | 95% | 1g |
$*** | 2023-05-29 | |
OTAVAchemicals | 7013530002-250MG |
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
6943-90-4 | 95% | 250MG |
$173 | 2023-06-25 | |
Enamine | EN014-0053-0.05g |
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
6943-90-4 | 95% | 0.05g |
$84.0 | 2023-10-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-273437-1g |
1-Phenethyl-pyrrole-2,5-dione, |
6943-90-4 | 1g |
¥1579.00 | 2023-09-05 | ||
OTAVAchemicals | 7013530002-50MG |
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione |
6943-90-4 | 95% | 50MG |
$58 | 2023-06-25 | |
1PlusChem | 1P00FVJK-100mg |
1-phenethylpyrrole-2,5-dione |
6943-90-4 | 95% | 100mg |
$209.00 | 2024-04-22 | |
Aaron | AR00FVRW-5g |
1-phenethylpyrrole-2,5-dione |
6943-90-4 | 95% | 5g |
$1785.00 | 2023-12-14 |
1-(2-phenylethyl)-2,5-dihydro-1H-pyrrole-2,5-dione Gerelateerde literatuur
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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